Cas no 2708286-35-3 (Ethyl 4-bromoisoquinoline-6-carboxylate)
Ethyl 4-bromoisoquinoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromoisoquinoline-6-carboxylate
- D87172
- 2708286-35-3
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- Inchi: 1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-6-14-7-11(13)10(9)5-8/h3-7H,2H2,1H3
- InChI Key: HQVXFLWPWKBXDY-UHFFFAOYSA-N
- SMILES: N1=CC2=CC=C(C(OCC)=O)C=C2C(Br)=C1
Computed Properties
- Exact Mass: 278.98949g/mol
- Monoisotopic Mass: 278.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 39.2Ų
Ethyl 4-bromoisoquinoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R159155-100mg |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 100mg |
¥1909 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R159155-250mg |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 250mg |
¥3049 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R159155-1g |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 1g |
¥7920 | 2023-09-09 | |
| Ambeed | A1442284-100mg |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 100mg |
$213.0 | 2025-02-21 | |
| Ambeed | A1442284-250mg |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 250mg |
$340.0 | 2025-02-21 | |
| Ambeed | A1442284-1g |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 1g |
$881.0 | 2025-02-21 | |
| 1PlusChem | 1P024HJ2-100mg |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 100mg |
$213.00 | 2024-05-08 | |
| 1PlusChem | 1P024HJ2-250mg |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 250mg |
$340.00 | 2024-05-08 | |
| 1PlusChem | 1P024HJ2-1g |
Ethyl 4-bromoisoquinoline-6-carboxylate |
2708286-35-3 | 98% | 1g |
$908.00 | 2024-05-08 |
Ethyl 4-bromoisoquinoline-6-carboxylate Suppliers
Ethyl 4-bromoisoquinoline-6-carboxylate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Ethyl 4-bromoisoquinoline-6-carboxylate
Ethyl 4-bromoisoquinoline-6-carboxylate: A Comprehensive Overview
Ethyl 4-bromoisoquinoline-6-carboxylate, with the CAS number 2708286-35-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, which has been extensively studied for its diverse biological activities. The isoquinoline core of Ethyl 4-bromoisoquinoline-6-carboxylate is a bicyclic structure that forms the foundation for its unique chemical properties and potential applications in drug discovery.
The isoquinoline framework is a key structural element in many natural products and synthetic compounds. Ethyl 4-bromoisoquinoline-6-carboxylate incorporates a bromine atom at the 4-position and a carboxylic acid ester group at the 6-position, which significantly influences its chemical reactivity and biological behavior. The bromine substitution at position 4 introduces electronic effects that can modulate the compound's interaction with biological targets, while the carboxylic acid ester group at position 6 enhances solubility and bioavailability.
Recent studies have highlighted the potential of Ethyl 4-bromoisoquinoline-6-carboxylate as a lead compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to modulate ion channels has been explored in the context of treating neurological disorders such as epilepsy and chronic pain.
The synthesis of Ethyl 4-bromoisoquinoline-6-carboxylate involves a multi-step process that typically begins with the preparation of isoquinoline derivatives. One common approach involves the Friedlander synthesis, which utilizes o-aminobenzaldehyde and an α,β-unsaturated carbonyl compound to form the isoquinoline skeleton. Subsequent functionalization steps, such as bromination and esterification, yield the final product. The Friedlander synthesis remains a cornerstone in isoquinoline chemistry due to its versatility and efficiency.
From a pharmacokinetic perspective, Ethyl 4-bromoisoquinoline-6-carboxylate demonstrates favorable absorption profiles in preclinical models. Studies conducted in rodents indicate that oral administration leads to rapid absorption and systemic distribution, with moderate plasma protein binding. These properties make it an attractive candidate for further development as an orally administered drug.
One area of active research on Ethyl 4-bromoisoquinoline-6-carboxylate is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets for drug development due to their involvement in numerous physiological processes. Recent findings suggest that this compound binds selectively to certain GPCR subtypes, potentially offering therapeutic benefits in conditions such as hypertension and diabetes.
In terms of environmental impact, Ethyl 4-bromoisoquinoline-6-carboxylate has been assessed for its biodegradability and ecotoxicity. Results from eco-toxicological studies indicate that it is not acutely toxic to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term effects on ecosystems.
The future prospects for Ethyl 4-bromoisoquinoline-6-carboxylate are promising, particularly in light of ongoing advancements in medicinal chemistry. Researchers are exploring strategies to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity. Additionally, efforts are underway to investigate its potential as a chemotherapeutic agent against cancer by targeting specific oncogenic pathways.
In conclusion, Ethyl 4-bromoisoquinoline-6-carboxylate represents a valuable addition to the arsenal of compounds being studied for their therapeutic potential. Its unique chemical structure, combined with recent advances in understanding its biological activity, positions it as a key player in drug discovery research.
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